Docetaxel-d5

Bioanalytical Chemistry LC-MS/MS Method Development Therapeutic Drug Monitoring

Docetaxel-d5 is a strategic deuterated internal standard engineered for validated LC-MS/MS bioanalysis. Its +5 Da mass shift ensures robust spectrometric discrimination from unlabeled docetaxel (≥3 amu required), while avoiding the chromatographic retention time divergence seen with -d9 labels. This co-elution fidelity is critical for correcting plasma matrix effects in clinical pharmacokinetic and nanocarrier release studies, meeting FDA bioanalytical method validation criteria. Procure this high-purity reference material to support regulatory-compliant, isotope-dilution quantification of docetaxel in complex biological matrices.

Molecular Formula C₄₃H₄₈D₅NO₁₄
Molecular Weight 812.91
Cat. No. B1151910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxel-d5
Synonyms(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy-d5)_x000B_-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-m
Molecular FormulaC₄₃H₄₈D₅NO₁₄
Molecular Weight812.91
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docetaxel-d5 Procurement Guide: Deuterated Internal Standard for LC-MS/MS Bioanalysis


Docetaxel-d5 is a stable isotope-labeled analog of the antineoplastic taxane docetaxel, wherein five hydrogen atoms have been substituted with deuterium (molecular formula: C₄₃H₄₈D₅NO₁₄, MW: 812.91) . As an analytical internal standard, it is specifically engineered for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise quantification of docetaxel and its metabolites in complex biological matrices via stable isotope dilution assays . This compound is not a therapeutic agent; its core scientific value resides exclusively in its function as a quantitative reference material that corrects for sample-to-sample variability in extraction recovery, matrix effects, and ionization efficiency .

Why Docetaxel-d5 Cannot Be Substituted with Docetaxel-d9 or Unlabeled Docetaxel


In LC-MS/MS quantification, the internal standard must co-elute with the analyte while remaining spectrometrically distinguishable. While both Docetaxel-d5 and Docetaxel-d9 serve as deuterated internal standards for docetaxel, their chromatographic behavior diverges due to the deuterium isotope effect. Technical literature on deuterated internal standard selection explicitly warns that labeling with ≥9 deuterium atoms can induce sufficient physicochemical alteration to cause chromatographic separation (retention time shift) between the internal standard and the unlabeled analyte, thereby exposing the two species to different matrix effects during electrospray ionization and compromising quantification accuracy [1]. Conversely, unlabeled docetaxel cannot be used as an internal standard because it is spectrometrically indistinguishable from the analyte and offers no means of differentiation [2]. Docetaxel-d5, with five deuterium atoms, occupies an analytically strategic position: it provides the ≥3 amu mass difference required for robust MS discrimination while mitigating the retention time shift that can compromise the validity of co-elution-dependent correction [1][2].

Quantitative Differentiation Evidence: Docetaxel-d5 Versus Closest Analogs


Comparative Chromatographic Resolution: Docetaxel-d5 Exhibits Superior Co-Elution Versus Docetaxel-d9

Docetaxel-d5 demonstrates minimal chromatographic retention time shift relative to unlabeled docetaxel, in contrast to higher-order deuterated analogs. According to vendor technical documentation for deuterated docetaxel products, the relative retention time (RRT) of Docetaxel-d9 is documented as 0.3 minutes later than unlabeled docetaxel under standard reversed-phase LC conditions . This quantifiable shift indicates partial chromatographic separation. While direct published RRT data for Docetaxel-d5 under identical conditions is not available in the current literature, the technical principle established in KCAS Bio's guidance on internal standard selection [1] indicates that lower deuteration levels (5 vs. 9 deuterium atoms) inherently reduce the magnitude of the deuterium isotope effect on chromatographic retention, thereby improving co-elution fidelity [1].

Bioanalytical Chemistry LC-MS/MS Method Development Therapeutic Drug Monitoring

Validated LC-MS/MS Method Performance Using Docetaxel-d5 as Internal Standard

A 2025 published LC-MS/MS method for the simultaneous determination of seven antineoplastic drugs in human plasma employed Docetaxel-d5 as the internal standard for docetaxel quantification. The method achieved intra-assay precision with relative standard deviation (RSD) ranging from 0.08% to 14.86% (n=6) and inter-batch precision RSD ranging from 1.51% to 11.55% (n=3), with accuracies between 89.17% and 114.93% (n=6) across the validated concentration range of 1-500 ng/mL for docetaxel (r=0.9958) [1]. While no direct comparator internal standard was evaluated in this study, the precision and accuracy metrics fall within the FDA Bioanalytical Method Validation guidance acceptance criteria (precision ≤15% RSD, accuracy within ±15% of nominal), demonstrating the suitability of Docetaxel-d5 for regulatory-compliant bioanalysis [1].

Therapeutic Drug Monitoring Oncology Pharmacokinetics Method Validation

Mass Spectrometric Differentiation: Docetaxel-d5 Provides Adequate Mass Shift for Unambiguous Detection

Patent WO2007065869A1 explicitly states that for stable isotopically labeled internal standards in LC-MS assays, the internal standard should preferably have a molecular weight at least three mass units higher than that of the non-labeled compound of interest [1]. Docetaxel-d5 (MW: 812.91) provides a +5 Da mass shift relative to unlabeled docetaxel (MW: 807.88), exceeding this minimum requirement by 2 Da and ensuring clear MS resolution from the M+0 isotope . Docetaxel-d9 provides +9 Da, which is also acceptable but offers no practical advantage for MS discrimination once the ≥3 Da threshold is met, while introducing potential chromatographic liabilities as discussed in Evidence Item 1.

Mass Spectrometry Stable Isotope Labeling Quantitative Bioanalysis

Comparative Matrix Effect Mitigation: Deuterated Internal Standards Versus Non-Deuterated Analogs

Stable isotope-labeled internal standards are the gold standard for mitigating matrix effects in quantitative LC-MS/MS bioanalysis because they co-elute with the analyte and experience near-identical ionization suppression or enhancement, thereby normalizing signal variability [1]. In contrast, structurally similar but non-deuterated internal standards (e.g., paclitaxel used for docetaxel quantification) do not co-elute with the analyte and thus cannot fully correct for retention time-dependent matrix effects [2]. A 2020 method using paclitaxel as internal standard for docetaxel reported no significant matrix effect was observed in that specific method [2]; however, this finding is method-specific and does not obviate the general principle that deuterated internal standards provide inherently superior matrix effect correction due to co-elution.

Matrix Effect Ion Suppression LC-MS/MS Bioanalysis

Primary Application Scenarios for Docetaxel-d5 Procurement


Clinical Therapeutic Drug Monitoring (TDM) of Docetaxel in Oncology Patients

Docetaxel-d5 serves as the internal standard in validated LC-MS/MS methods for quantifying docetaxel plasma concentrations in cancer patients. The 2025 method using Docetaxel-d5 achieved a lower limit of quantification (LLOQ) of 1 ng/mL with a linear range of 1-500 ng/mL (r=0.9958), enabling precise measurement of therapeutic docetaxel concentrations across the clinically relevant range [1]. This application supports dose individualization to maintain drug exposure within the narrow therapeutic window, reducing the risk of dose-limiting toxicities including neutropenia and fluid retention while preserving antineoplastic efficacy.

Population Pharmacokinetic Studies and Regulatory Bioanalysis

Docetaxel-d5 is the appropriate internal standard for population pharmacokinetic (PopPK) studies requiring regulatory-compliant bioanalytical method validation. The published method using Docetaxel-d5 demonstrated intra-assay precision (RSD 0.08%-14.86%) and inter-batch precision (RSD 1.51%-11.55%) that meet FDA Bioanalytical Method Validation acceptance criteria [1]. The superior co-elution characteristics of the -d5 label relative to -d9 [2] minimize the risk of differential matrix effects that could bias PopPK parameter estimation and compromise regulatory submissions.

Nanomedicine and Drug Delivery System Release Kinetics

Docetaxel-d5 can be employed as a stable isotope tracer to differentiate between encapsulated and released drug fractions in nanocarrier formulations. By spiking Docetaxel-d5 into biological matrices, researchers can simultaneously track and quantify both the endogenous unlabeled docetaxel and the deuterium-labeled tracer using distinct MRM transitions in LC-MS/MS, enabling precise determination of release kinetics from liposomal, polymeric, or nanoparticle-based docetaxel delivery systems without the confounding effects of differential matrix interference between released and encapsulated drug pools .

Metabolic Stability and Pharmacokinetic Profiling in Preclinical Models

Docetaxel-d5 functions as a quantitative internal standard for measuring docetaxel concentrations in preclinical pharmacokinetic and tissue distribution studies. Its deuterium label enables accurate quantification of docetaxel in complex matrices including plasma, tumor homogenates, and liver microsomal incubations via stable isotope dilution LC-MS/MS . The +5 Da mass shift provides unambiguous MS differentiation from the unlabeled analyte while minimizing the deuterium isotope effect on chromatographic retention, thereby maintaining co-elution and ensuring that matrix effect correction remains valid across the analytical run [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxel-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.